![molecular formula C14H13NO B7591011 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine](/img/structure/B7591011.png)
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine
Übersicht
Beschreibung
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine, also known as CP-99,994, is a chemical compound that belongs to the benzooxazine family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is not fully understood. However, it is believed to act as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects:
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to reduce pain perception and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor antagonism without the confounding effects of other neurotransmitter systems. However, one of the limitations of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine. One area of research could focus on the development of more potent and selective NK1 receptor antagonists. Another area of research could focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of psychiatric disorders such as anxiety and depression. Finally, research could also focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of chronic pain conditions.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been found to be effective in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
(3R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.